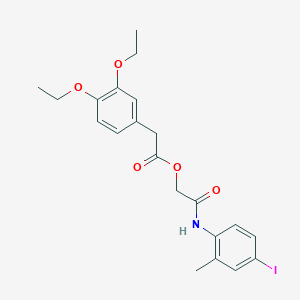![molecular formula C16H20N4O3S B283998 4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B283998.png)
4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, also known as DCDHF-DA, is a fluorescent dye that has been widely used in scientific research. It is a member of the xanthene family of dyes and is commonly used as a fluorescent probe for intracellular imaging.
Mécanisme D'action
4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is a non-toxic, cell-permeable dye that is converted to a fluorescent product (DCDHF) by intracellular esterases. The fluorescence of DCDHF is dependent on the redox state of the cell, with reduced cells showing higher fluorescence intensity than oxidized cells. This property makes this compound a useful tool for studying oxidative stress and redox signaling in cells.
Biochemical and physiological effects:
This compound has been shown to have minimal effects on cellular metabolism and viability, making it a useful tool for studying cellular processes without interfering with them. However, it is important to note that this compound can be toxic at high concentrations, and care should be taken when using it in experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is its high sensitivity and specificity for intracellular imaging. It is also relatively easy to use and can be applied to a wide range of cell types and tissues. However, this compound has some limitations, such as its sensitivity to pH and temperature, which can affect its fluorescence intensity. It is also important to note that this compound is not suitable for long-term imaging experiments, as it can be rapidly metabolized and excreted by cells.
Orientations Futures
There are several future directions for the use of 4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide in scientific research. One area of interest is the development of new derivatives of this compound that have improved properties such as increased brightness and stability. Another area of interest is the use of this compound in combination with other fluorescent probes to study multiple cellular processes simultaneously. Additionally, the use of this compound in in vivo imaging experiments is an area of active research.
Méthodes De Synthèse
4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide can be synthesized using a variety of methods. One common method involves reacting 3,5-dimethyl-1,2,4-thiadiazole with 4-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl chloride in the presence of a base such as triethylamine. The resulting product is then oxidized with hydrogen peroxide to form this compound.
Applications De Recherche Scientifique
4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide has been widely used in scientific research as a fluorescent probe for intracellular imaging. It is commonly used to label cells and tissues for fluorescence microscopy, flow cytometry, and other imaging techniques. This compound has also been used to study cellular processes such as mitochondrial function, oxidative stress, and calcium signaling.
Propriétés
Formule moléculaire |
C16H20N4O3S |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
N-[(3,5-dimethyl-1,1-dioxo-1,2,6-thiadiazin-4-ylidene)amino]-2,2-dimethyl-3,4-dihydrochromen-6-amine |
InChI |
InChI=1S/C16H20N4O3S/c1-10-15(11(2)20-24(21,22)19-10)18-17-13-5-6-14-12(9-13)7-8-16(3,4)23-14/h5-6,9,17H,7-8H2,1-4H3 |
Clé InChI |
SBGZNRNUGVXZEX-UHFFFAOYSA-N |
SMILES |
CC1=NS(=O)(=O)N=C(C1=NNC2=CC3=C(C=C2)OC(CC3)(C)C)C |
SMILES canonique |
CC1=NS(=O)(=O)N=C(C1=NNC2=CC3=C(C=C2)OC(CC3)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-4-(2-hydroxy-3,5-diiodophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283915.png)
![6-Amino-4-(4-bromophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283916.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283918.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-cyclohexyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283919.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283922.png)

![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B283926.png)

![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B283930.png)
![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283933.png)
![6-Amino-4-{2-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283936.png)
![6-Amino-3-methyl-4-[2-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283937.png)
![6-Amino-4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283938.png)
![6-Amino-4-{2-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283939.png)
